Cas no 1797017-88-9 (3-(cyclohexanesulfonyl)-N-(3,4-dimethoxyphenyl)methylazetidine-1-carboxamide)

3-(Cyclohexanesulfonyl)-N-(3,4-dimethoxyphenyl)methylazetidine-1-carboxamide is a specialized sulfonamide-based compound featuring a cyclohexyl sulfonyl group and a dimethoxyphenyl carboxamide moiety. Its structural design combines a rigid azetidine ring with functionalized aromatic and aliphatic components, making it a promising candidate for medicinal chemistry and pharmacological research. The compound exhibits potential as a modulator in biochemical pathways due to its sulfonyl and carboxamide functionalities, which may enhance binding affinity and selectivity. Its stability and solubility profile suggest suitability for further derivatization or formulation studies. This molecule is of interest for applications in drug discovery, particularly in targeting enzyme inhibition or receptor interactions.
3-(cyclohexanesulfonyl)-N-(3,4-dimethoxyphenyl)methylazetidine-1-carboxamide structure
1797017-88-9 structure
Product Name:3-(cyclohexanesulfonyl)-N-(3,4-dimethoxyphenyl)methylazetidine-1-carboxamide
CAS No:1797017-88-9
MF:C19H28N2O5S
MW:396.501024246216
CID:6016944
PubChem ID:71809360
Update Time:2025-05-21

3-(cyclohexanesulfonyl)-N-(3,4-dimethoxyphenyl)methylazetidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-(cyclohexanesulfonyl)-N-(3,4-dimethoxyphenyl)methylazetidine-1-carboxamide
    • 3-cyclohexylsulfonyl-N-[(3,4-dimethoxyphenyl)methyl]azetidine-1-carboxamide
    • F6442-1442
    • 3-(cyclohexylsulfonyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide
    • 3-(CYCLOHEXANESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]AZETIDINE-1-CARBOXAMIDE
    • 1797017-88-9
    • AKOS024564638
    • Inchi: 1S/C19H28N2O5S/c1-25-17-9-8-14(10-18(17)26-2)11-20-19(22)21-12-16(13-21)27(23,24)15-6-4-3-5-7-15/h8-10,15-16H,3-7,11-13H2,1-2H3,(H,20,22)
    • InChI Key: OKXDINLUFXELKH-UHFFFAOYSA-N
    • SMILES: S(C1CCCCC1)(C1CN(C(NCC2C=CC(=C(C=2)OC)OC)=O)C1)(=O)=O

Computed Properties

  • Exact Mass: 396.17189317g/mol
  • Monoisotopic Mass: 396.17189317g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 594
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 93.3Ų

3-(cyclohexanesulfonyl)-N-(3,4-dimethoxyphenyl)methylazetidine-1-carboxamide Pricemore >>

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Additional information on 3-(cyclohexanesulfonyl)-N-(3,4-dimethoxyphenyl)methylazetidine-1-carboxamide

Comprehensive Overview of 3-(cyclohexanesulfonyl)-N-(3,4-dimethoxyphenyl)methylazetidine-1-carboxamide (CAS No. 1797017-88-9)

3-(cyclohexanesulfonyl)-N-(3,4-dimethoxyphenyl)methylazetidine-1-carboxamide (CAS No. 1797017-88-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule features a unique combination of a cyclohexanesulfonyl group, a dimethoxyphenyl moiety, and an azetidine-1-carboxamide structure, making it a subject of interest for drug discovery and medicinal chemistry applications. Researchers are particularly intrigued by its potential as a bioactive scaffold due to its structural complexity and functional diversity.

The compound's molecular formula and structural features contribute to its versatility in various chemical reactions and biological interactions. With the increasing demand for novel small-molecule therapeutics, 3-(cyclohexanesulfonyl)-N-(3,4-dimethoxyphenyl)methylazetidine-1-carboxamide has emerged as a candidate for further exploration in drug development pipelines. Its sulfonyl group and carboxamide functionality are particularly noteworthy, as these motifs are commonly found in FDA-approved drugs targeting a range of diseases.

Recent trends in AI-driven drug discovery have highlighted the importance of structurally diverse compounds like 3-(cyclohexanesulfonyl)-N-(3,4-dimethoxyphenyl)methylazetidine-1-carboxamide. Machine learning algorithms are increasingly being used to predict the bioactivity and ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of such molecules, accelerating the identification of promising drug candidates. This aligns with the growing interest in computational chemistry and in silico screening methods among pharmaceutical researchers.

The synthesis of 3-(cyclohexanesulfonyl)-N-(3,4-dimethoxyphenyl)methylazetidine-1-carboxamide typically involves multi-step organic reactions, including sulfonylation and amide coupling processes. These synthetic routes are of particular interest to chemists working on heterocyclic compound development and medicinal chemistry optimization. The compound's physicochemical properties, such as its solubility, stability, and potential for hydrogen bonding, make it a valuable subject for structure-activity relationship (SAR) studies.

In the context of current pharmaceutical research trends, 3-(cyclohexanesulfonyl)-N-(3,4-dimethoxyphenyl)methylazetidine-1-carboxamide represents an interesting case study for fragment-based drug design. The compound's modular structure allows for various modifications, enabling researchers to explore different pharmacophore configurations. This approach is particularly relevant in the search for new treatments for neurological disorders and inflammatory conditions, where similar structural motifs have shown promise.

The growing field of personalized medicine has also increased interest in specialized compounds like 3-(cyclohexanesulfonyl)-N-(3,4-dimethoxyphenyl)methylazetidine-1-carboxamide. Researchers are investigating how such molecules might interact with specific biological targets or enzyme systems, potentially leading to more targeted therapies with fewer side effects. This aligns with the broader pharmaceutical industry's shift toward precision medicine approaches.

From a chemical biology perspective, 3-(cyclohexanesulfonyl)-N-(3,4-dimethoxyphenyl)methylazetidine-1-carboxamide offers opportunities for developing novel chemical probes to study biological systems. The compound's unique structure could potentially interact with various protein targets or signaling pathways, making it valuable for basic research as well as therapeutic development. This dual potential contributes to its growing importance in both academic and industrial research settings.

As the pharmaceutical industry continues to face challenges with drug resistance and the need for novel therapeutic mechanisms, compounds like 3-(cyclohexanesulfonyl)-N-(3,4-dimethoxyphenyl)methylazetidine-1-carboxamide represent important tools for innovation. The compound's structural features may offer solutions to current limitations in drug development, particularly in areas requiring molecules with specific pharmacokinetic profiles or target selectivity.

The commercial availability of 3-(cyclohexanesulfonyl)-N-(3,4-dimethoxyphenyl)methylazetidine-1-carboxamide (CAS No. 1797017-88-9) through specialty chemical suppliers has facilitated its adoption in research programs worldwide. This accessibility, combined with growing scientific interest, suggests that the compound will continue to play a role in advancing medicinal chemistry and drug discovery efforts in the coming years.

Looking ahead, the research community anticipates further studies exploring the full potential of 3-(cyclohexanesulfonyl)-N-(3,4-dimethoxyphenyl)methylazetidine-1-carboxamide. As synthetic methodologies advance and biological screening technologies become more sophisticated, this compound may yield important insights for developing next-generation therapeutics. Its journey from chemical curiosity to potential drug candidate exemplifies the dynamic nature of modern pharmaceutical research and the ongoing quest for innovative medical solutions.

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